molecular formula C9H9NO3 B13333259 1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B13333259
M. Wt: 179.17 g/mol
InChI Key: SGRYYICHDDJELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an allyl group at the nitrogen atom, a keto group at the sixth position, and a carboxylic acid group at the third position of the pyridine ring

Preparation Methods

The synthesis of 1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine with water at elevated temperatures (100-180°C) for 24-72 hours. This reaction yields white crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid, which can then be further functionalized to introduce the allyl group .

Chemical Reactions Analysis

1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-allyl-6-hydroxy-1,6-dihydropyridine-3-carboxylic acid.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation: The carboxylic acid group can react with amines to form amides or with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include N-oxides, hydroxyl derivatives, amides, and esters.

Scientific Research Applications

1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the activity of certain enzymes by binding to their active sites. The presence of the allyl group enhances the compound’s ability to interact with hydrophobic pockets within the target proteins, while the keto and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

6-oxo-1-prop-2-enylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h2-4,6H,1,5H2,(H,12,13)

InChI Key

SGRYYICHDDJELF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(C=CC1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.